Porritoxin

Description

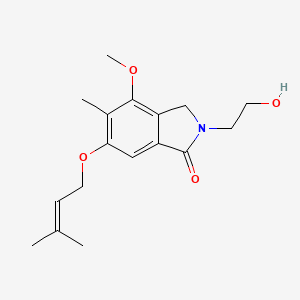

Structure

3D Structure

Properties

CAS No. |

143114-82-3 |

|---|---|

Molecular Formula |

C17H23NO4 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-isoindol-1-one |

InChI |

InChI=1S/C17H23NO4/c1-11(2)5-8-22-15-9-13-14(16(21-4)12(15)3)10-18(6-7-19)17(13)20/h5,9,19H,6-8,10H2,1-4H3 |

InChI Key |

RKLUTDADUQVUMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)CN(C2=O)CCO)OCC=C(C)C |

Other CAS No. |

143114-82-3 |

Synonyms |

2-(2'-hydroxyethyl)-4-methoxy-5-methyl-6-(3''-methyl-2''-butenyloxy)-2,3-dihydro-1H-isoindol-1-one porritoxin |

Origin of Product |

United States |

Foundational & Exploratory

Porritoxin: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porritoxin is a phytotoxin produced by the fungus Alternaria porri, the causal agent of purple blotch disease in onions and other Allium species. Structurally, it is classified as a zinniol-related compound featuring an isoindoline skeleton. While direct and extensive research on the specific molecular mechanism of this compound is limited, its structural similarity to the well-studied phytotoxin zinniol provides a strong basis for inferring its mode of action. This guide synthesizes the available information on zinniol and related compounds to propose a comprehensive mechanism of action for this compound, intended to inform research and development efforts in agriculture and pharmacology.

Proposed Mechanism of Action: Disruption of Calcium Homeostasis

The primary proposed mechanism of action for this compound, based on studies of the related compound zinniol, is the disruption of cellular calcium homeostasis. Zinniol has been demonstrated to stimulate the entry of calcium into plant protoplasts[1][2]. This influx of Ca²⁺ ions is a critical early event in the phytotoxic cascade, leading to a range of downstream cellular dysfunctions and ultimately, cell death.

It is hypothesized that this compound, like zinniol, interacts with and modulates the activity of calcium channels in the plasma membrane of plant cells. This interaction is believed to be agonistic, promoting an open state of the channels and leading to an uncontrolled influx of extracellular calcium.

Signaling Pathway

The proposed signaling cascade initiated by this compound is illustrated below. The toxin is thought to bind to a specific site on or associated with a plasma membrane calcium channel. This binding event triggers the opening of the channel, causing a rapid and sustained increase in the cytosolic free calcium concentration. Elevated intracellular calcium acts as a second messenger, activating various downstream signaling pathways that contribute to cellular damage and the observed phytotoxic symptoms, such as necrosis.

Quantitative Data

| Compound | Assay Type | Organism/Cell Type | Effective Concentration | Reference |

| Zinniol | Leaf-spot assay | Various plant species | 50 - 200 µg/ml | [3] |

| Zinniol | Cell viability assay | Tagetes erecta cells | > 0.15 mg/ml (threshold) | [4] |

| Zinniol | Calcium influx stimulation | Carrot protoplasts | Saturable binding observed | [1] |

Experimental Protocols

Detailed experimental protocols for assessing the activity of this compound are not published. However, based on the proposed mechanism and the nature of phytotoxins, the following standard methodologies can be adapted.

Seedling Growth Inhibition Assay

This assay is a common method to evaluate the phytotoxic effects of a compound on overall plant development.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa).

Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in sterile distilled water or a plant growth medium to achieve the desired final concentrations. A solvent control should be included.

-

Seed Sterilization and Plating: Surface sterilize seeds of the chosen plant species (e.g., with a short wash in 70% ethanol followed by a dilute bleach solution and several rinses with sterile water). Place a set number of seeds (e.g., 10-20) on sterile filter paper in a petri dish.

-

Treatment Application: Add a defined volume of each this compound dilution or control solution to the filter paper in the petri dishes, ensuring the paper is saturated but not flooded.

-

Incubation: Seal the petri dishes with parafilm and incubate in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle) for a specified period (e.g., 5-7 days).

-

Data Collection and Analysis: After the incubation period, measure the germination rate (percentage of seeds germinated) and the radicle (root) and hypocotyl (shoot) length of the seedlings. Calculate the percentage of inhibition for each parameter relative to the control. Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) value.

References

Porritoxin: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porritoxin is a phytotoxin produced by the fungus Alternaria porri, the causative agent of purple blotch disease in onion (Allium cepa) and other related species.[1][2] As a non-host-selective toxin, it contributes to the pathogen's virulence by inducing necrotic lesions on susceptible plant tissues.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on the experimental methodologies used for its characterization and its potential mechanism of action.

Chemical Structure and Physicochemical Properties

Initially, an incorrect benzoxazocine structure was proposed for this compound. However, detailed 2D NMR analysis, including 1H-13C and 1H-15N HMBC experiments, led to a structural revision.[4][5] The correct structure was later confirmed by total synthesis.[6] this compound is an isoindolin-1-one derivative.

The IUPAC name for this compound is 2-(2-hydroxyethyl)-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-isoindol-1-one.[7] Its chemical structure contains several key functional groups: an alcohol, an alkene, an amide, an aromatic ring, and an ether.[8][9]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C17H23NO4 | PubChem[7] |

| Molecular Weight | 305.4 g/mol | PubChem[7] |

| Exact Mass | 305.16270821 Da | PubChem[7] |

| XLogP3-AA (Computed) | 2.1 | PubChem[7] |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 59 Ų | PubChem[7] |

Biological Activity and Mechanism of Action

This compound is a non-host-selective phytotoxin, meaning it can cause damage to a broad range of plants, not just the host species of Alternaria porri.[1][10] The primary biological effect of this compound is the induction of necrosis (cell death) in plant tissues, which manifests as the characteristic lesions of purple blotch disease.[11][12][13]

While the precise signaling pathways activated by this compound have not been fully elucidated, the mechanism of action for many non-host-selective fungal toxins involves the disruption of cellular homeostasis, particularly affecting the plasma membrane, mitochondria, and chloroplasts.[1][3] These toxins can trigger a form of programmed cell death (PCD) in plants that shares some morphological and biochemical features with apoptosis in animals.[12] The interaction of this compound with the plant cell likely initiates a signaling cascade leading to cellular demise.

Based on the known effects of other Alternaria toxins, a plausible, though unconfirmed, signaling pathway for this compound-induced cell death is proposed below. This hypothetical pathway involves the perception of the toxin at the plasma membrane, leading to downstream signaling events that culminate in necrosis.

Caption: Hypothetical signaling pathway for this compound-induced necrosis in plant cells.

Experimental Protocols

Isolation and Purification of this compound

A detailed, step-by-step protocol for the isolation and purification of this compound is not available in the recent literature. However, based on the methods used for other fungal secondary metabolites, a general workflow can be outlined.

Caption: Generalized workflow for the isolation and purification of this compound.

Structural Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons. ¹H-¹⁵N HMBC experiments were specifically noted as important in the structural revision of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule. Fragmentation patterns in MS/MS can provide further structural information.

Phytotoxicity Bioassay

A seedling-growth assay has been used to evaluate the phytotoxic activity of this compound and related compounds on stone leek and lettuce.[7] While specific concentrations and quantitative results for this compound were not detailed in the available abstracts, a general protocol for such an assay is described below.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) and then diluted to various concentrations in a sterile aqueous solution.

-

Seed Germination: Seeds of the test plant (e.g., lettuce, Lactuca sativa) are surface-sterilized and placed on filter paper in petri dishes.

-

Treatment: A specific volume of the this compound test solution is added to each petri dish. A solvent control is also included.

-

Incubation: The petri dishes are incubated under controlled conditions of light and temperature.

-

Data Collection: After a set period (e.g., 72 hours), the germination rate, root length, and shoot length are measured.

-

Analysis: The data is analyzed to determine the concentration at which this compound causes a 50% inhibition of growth (IC50) compared to the control.

Caption: Workflow for a lettuce seedling phytotoxicity bioassay.

Conclusion and Future Directions

This compound is a well-characterized isoindolinone phytotoxin from Alternaria porri. While its chemical structure has been definitively established, further research is needed to fully understand its biological activity. Specifically, quantitative data on its phytotoxicity against a wider range of plant species would be valuable. The most significant knowledge gap lies in its molecular mechanism of action. Future research should focus on identifying the specific cellular targets of this compound and elucidating the signaling pathways that it modulates to induce programmed cell death in plants. A deeper understanding of these processes could inform the development of novel strategies for managing purple blotch disease and may also reveal new targets for the development of herbicides or other bioactive compounds.

References

- 1. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Alternaria porri causing onion purple blotch and its antifungal compound magnolol identified from Caryodaphnopsis baviensis | PLOS One [journals.plos.org]

- 3. Frontiers | Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Reinvestigation of structure of this compound, a phytotoxin of Alternaria porri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Alternaria porri causing onion purple blotch and its antifungal compound magnolol identified from Caryodaphnopsis baviensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel isoindoline, this compound sulfonic acid, from Alternaria porri and the structure-phytotoxicity correlation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Plasma membrane damage caused by listeriolysin O is not repaired through endocytosis of the membrane pore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]

- 11. A Maize Necrotic Leaf Mutant Caused by Defect of Coproporphyrinogen III Oxidase in the Porphyrin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Effectors of Plant Necrotrophic Fungi [frontiersin.org]

- 13. Viral-induced systemic necrosis in plants involves both programmed cell death and the inhibition of viral multiplication, which are regulated by independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Porritoxin (CAS No. 143114-82-3): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porritoxin, a secondary metabolite produced by the phytopathogenic fungus Alternaria porri, is an isoindolinone derivative with documented phytotoxic, antitumor-promoting, and antiviral activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its physicochemical properties, biological activities, and relevant experimental protocols. Due to the limited specific quantitative data and the absence of studies on its interaction with cellular signaling pathways in the publicly available scientific literature, this document also highlights areas where further research is needed.

Introduction

This compound is a phytotoxin produced by the fungus Alternaria porri (Ellis) Ciferi, the causal agent of purple blotch disease in onions and other related plants.[1] Initially, its structure was erroneously identified, but was later revised to 2-(2'-hydroxyethyl)-4-methoxy-5-methyl-6-(3''-methyl-2''-butenyloxy)-2,3-dihydro-1H-isoindol-1-one. This compound has garnered interest beyond its role in plant pathology due to its potential as a cancer chemopreventive agent and its inhibitory effects on the Epstein-Barr virus (EBV).[2] This guide aims to consolidate the available technical information on this compound to support further research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 143114-82-3 | N/A |

| Molecular Formula | C₁₇H₂₃NO₄ | [3] |

| Molecular Weight | 305.4 g/mol | [3] |

| IUPAC Name | 2-(2-hydroxyethyl)-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-isoindol-1-one | [3] |

Biological Activity

Phytotoxicity

This compound is a non-host specific toxin and a virulence factor for Alternaria porri.[4] Culture filtrates of A. porri containing this compound have been shown to adversely affect seed germination and seedling growth of onions, with effects observed on both radicle and plumule elongation.[5] One study reported up to 80% adverse effects on germination and seedling growth when onion seeds were treated with the fungal culture filtrate.[5]

Table 1: Phytotoxic Effects of Alternaria porri Culture Filtrate on Onion

| Parameter | Observation | Reference |

| Seed Germination | Adversely affected by up to 80% | [5] |

| Radicle Elongation | Adversely affected | [5] |

| Plumule Elongation | Adversely affected | [5] |

Antitumor-Promoting and Cytotoxic Activity

Antiviral Activity

This compound has been reported to inhibit the early antigen (EA) induction of the Epstein-Barr virus (EBV).[6] However, quantitative data, including the IC50 value for this inhibitory activity, have not been published.

Mechanism of Action & Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific molecular mechanisms of action of this compound. While other toxins produced by Alternaria species have been shown to modulate signaling pathways such as the NF-κB and MAPK pathways, no such studies have been published for this compound.[2][7][8][9][10] The induction of apoptosis by other isoindolinone derivatives often involves the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential, suggesting a potential area of investigation for this compound.[11]

Due to the lack of available data on the specific signaling pathways modulated by this compound, the mandatory visualization of these pathways cannot be provided at this time. Further research is critically needed to elucidate the molecular targets and signaling cascades affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experimental procedures relevant to the study of this compound. These are generalized protocols that can be adapted for specific research needs.

Isolation and Purification of this compound from Alternaria porri

A detailed protocol for the isolation and purification of this compound is not fully available. However, a method for the partial purification of toxins from A. porri culture filtrate has been described and can be adapted.[5] High-Performance Liquid Chromatography (HPLC) would be a suitable method for the final purification and quantification of this compound.[12]

Partial Purification Protocol Outline:

-

Culture and Filtration: Grow Alternaria porri in a suitable liquid medium (e.g., Potato Dextrose Broth). After a sufficient incubation period, separate the mycelium from the culture filtrate by filtration.[5]

-

Solvent Extraction: The culture filtrate can be subjected to sequential liquid-liquid extraction with solvents of increasing polarity to partition the secondary metabolites.

-

Chromatography: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel, followed by preparative HPLC to isolate pure this compound.[12]

Phytotoxicity Bioassay

A seedling growth inhibition assay can be used to quantify the phytotoxic effects of this compound.

Protocol:

-

Preparation of Test Solutions: Prepare a series of dilutions of purified this compound in a suitable solvent (e.g., DMSO) and then in sterile distilled water. A solvent control should also be prepared.

-

Seed Germination Assay: Place seeds of a susceptible plant species (e.g., onion, Allium cepa) on sterile filter paper in petri dishes. Moisten the filter paper with the different concentrations of this compound solutions or the control solutions.[5]

-

Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, dark) for a defined period (e.g., 3-7 days).

-

Data Collection: Measure the percentage of seed germination, and the length of the radicle and plumule for the germinated seeds.[5]

-

Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control and determine the EC50 value (the concentration that causes 50% inhibition).

Experimental Workflow for Phytotoxicity Assay

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental Workflow for MTT Cytotoxicity Assay

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specific time.

-

Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Logical Flow of Apoptosis Detection

Future Directions

The existing literature on this compound provides a foundation for its potential applications in agriculture and medicine. However, significant research is required to fully characterize its biological activities and mechanisms of action. Key areas for future investigation include:

-

Quantitative Biological Activity: Determination of IC50 values for cytotoxicity against a panel of cancer cell lines and for its antiviral activity against EBV.

-

Mechanism of Action: Elucidation of the molecular targets and signaling pathways affected by this compound in both plant and mammalian cells. Studies focusing on its effects on the NF-κB and MAPK pathways, as well as its potential to induce apoptosis and the underlying mechanisms, are warranted.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models for its potential anticancer and antiviral applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features for its activity and to potentially develop more potent and selective compounds.

Conclusion

This compound is a natural product with a range of biological activities that merit further investigation. While its role as a phytotoxin is established, its potential as a therapeutic agent is still in the early stages of exploration. This technical guide summarizes the current knowledge and provides a framework for future research to unlock the full potential of this intriguing isoindolinone compound. The lack of detailed mechanistic and quantitative data underscores the significant opportunities for novel discoveries in this area.

References

- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycotoxin Altertoxin II Induces Lipid Peroxidation Connecting Mitochondrial Stress Response to NF-κB Inhibition in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Inhibitory effects of 3-nitro-2,4,6-trihydroxybenzamides on Epstein-Barr virus early antigen induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

Porritoxin (C₁₇H₂₃NO₄): A Technical Guide on its Anti-Tumor-Promoting and Phytotoxic Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porritoxin, a phytotoxin with the molecular formula C₁₇H₂₃NO₄, is a secondary metabolite produced by the fungus Alternaria porri. Initially investigated for its role in plant pathogenesis, this compound has garnered significant interest for its potential as a cancer chemopreventive agent. This technical guide provides an in-depth overview of this compound, focusing on its biological activities, underlying mechanisms, and the experimental protocols used for its evaluation. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Properties and Structure

This compound is an isoindolinone derivative. Its structure has been confirmed through total synthesis and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| IUPAC Name | 2-(2-hydroxyethyl)-4-methoxy-5-methyl-6-(3-methylbut-2-en-1-yloxy)isoindolin-1-one |

| PubChem CID | 178688[1] |

Biological Activity: Anti-Tumor Promotion

This compound has demonstrated notable anti-tumor-promoting activity by inhibiting the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. This assay is a well-established primary screening method for potential cancer chemopreventive agents.

Quantitative Data: Inhibition of EBV-EA Activation

The inhibitory effects of this compound and its related metabolites isolated from Alternaria porri have been quantified, with this compound itself showing significant activity. The results from the study "Porritoxins, metabolites of Alternaria porri, as anti-tumor-promoting active compounds" are summarized below.

Table 2: Inhibitory Effects of Porritoxins on TPA-Induced EBV-EA Activation in Raji Cells [2][3]

| Compound | IC₅₀ (mol ratio/TPA) | Viability of Raji cells at IC₅₀ (%) |

| This compound (1) | 410 | > 90 |

| 6-(3',3'-Dimethylallyloxy)-4-methoxy-5-methylphthalide (2) | 390 | > 90 |

| This compound-related compound (3) | 450 | > 90 |

| β-Carotene (positive control) | 550 | > 90 |

IC₅₀ values represent the concentration required to inhibit 50% of EBV-EA activation.

Experimental Protocol: EBV-EA Activation Inhibition Assay

The following protocol is a detailed methodology for assessing the inhibitory effect of compounds on TPA-induced EBV-EA activation in Raji cells.

Cell Line: Raji cells (human B-lymphoblastoid cell line latently infected with EBV).

Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA).

Procedure:

-

Cell Culture: Raji cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Induction and Treatment:

-

A suspension of Raji cells (e.g., 1 x 10⁶ cells/mL) is prepared.

-

TPA is added to the cell suspension at a final concentration that induces a high rate of EBV-EA expression (e.g., 20 ng/mL).

-

The test compound (this compound) is added at various concentrations simultaneously with TPA. A solvent control (e.g., DMSO) is also included.

-

-

Incubation: The treated cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 48 hours.

-

Detection of EBV-EA:

-

After incubation, cells are harvested, washed, and smeared onto glass slides.

-

The smears are fixed with acetone.

-

Indirect immunofluorescence is used to detect EBV-EA-positive cells. This involves incubating the fixed cells with human serum containing high-titer antibodies to EBV-EA, followed by a fluorescein-conjugated anti-human IgG antibody.

-

-

Data Analysis:

-

The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.

-

The inhibition rate is calculated using the formula: Inhibition (%) = [1 - (EA-positive cells in treated group / EA-positive cells in control group)] x 100.

-

The IC₅₀ value is determined from the dose-response curve.

-

Cell viability is assessed using a method such as the trypan blue exclusion assay to ensure that the observed inhibition is not due to cytotoxicity.

-

Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. The inhibitory effect on TPA-induced EBV-EA activation suggests a potential interference with the protein kinase C (PKC) pathway, as TPA is a known activator of PKC. However, further research is required to elucidate the precise molecular targets of this compound.

Diagram 1: Hypothetical Experimental Workflow for Investigating this compound's Effect on the PKC Pathway

Caption: Workflow to test if this compound inhibits the PKC pathway.

Biological Activity: Phytotoxicity

This compound is known to be a phytotoxin, contributing to the symptoms of black spot disease in plants like stone-leek and onion. While much of the available data pertains to crude extracts of Alternaria porri, there is some information on the effects of purified this compound.

Quantitative Data: Phytotoxic Effects

A study has reported the inhibitory effect of this compound on lettuce seedlings.

Table 3: Phytotoxicity of this compound on Lettuce Seedlings

| Plant Species | Concentration | Observed Effect |

| Lettuce (Lactuca sativa) | 10 µg/mL | Inhibition of shoot and root growth[4] |

Experimental Protocol: Seed Germination and Seedling Growth Assay

The following is a general protocol for assessing the phytotoxicity of a pure compound like this compound on seed germination and seedling growth.

Plant Species: A model plant with rapid germination, such as lettuce (Lactuca sativa).

Procedure:

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterile distilled water to achieve a range of test concentrations. A solvent control is also prepared.

-

Seed Sterilization: Seeds are surface-sterilized to prevent microbial contamination (e.g., with a short wash in 70% ethanol followed by a soak in a dilute sodium hypochlorite solution, and then rinsed thoroughly with sterile water).

-

Germination Assay:

-

Sterile filter paper is placed in petri dishes.

-

A known number of sterilized seeds are evenly placed on the filter paper.

-

The filter paper is moistened with a specific volume of the test solution or control.

-

The petri dishes are sealed and incubated in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).

-

The number of germinated seeds is counted daily for a set period (e.g., 7 days). Germination is typically defined as the emergence of the radicle.

-

-

Seedling Growth Assay:

-

After the germination period, the length of the primary root and the shoot of each seedling is measured.

-

-

Data Analysis:

-

The germination percentage is calculated for each treatment.

-

The average root and shoot length are calculated.

-

The percentage of inhibition of germination, root growth, and shoot growth is calculated relative to the control.

-

The EC₅₀ (effective concentration to cause 50% inhibition) can be determined from the dose-response curves.

-

Diagram 2: Experimental Workflow for Phytotoxicity Assessment

Caption: Workflow for assessing this compound's phytotoxicity.

Conclusion

This compound (C₁₇H₂₃NO₄) is a multifaceted natural product with significant biological activities. Its demonstrated ability to inhibit TPA-induced EBV-EA activation highlights its potential as a lead compound in cancer chemoprevention research. The provided experimental protocols offer a framework for further investigation into its anti-tumor-promoting properties and for elucidating its mechanism of action, potentially involving the PKC signaling pathway. Furthermore, its inherent phytotoxicity warrants continued study to understand its role in plant-pathogen interactions and to explore potential applications in agriculture. Future research should focus on in-depth mechanistic studies to identify the direct molecular targets of this compound and to evaluate its efficacy and safety in more complex biological systems.

References

Biological activity of Porritoxin phytotoxin

An In-depth Technical Guide on the Biological Activity of the Phytotoxin Porritoxin

Abstract

This compound is a non-host-specific phytotoxin produced by the fungus Alternaria porri, the causative agent of purple blotch disease in Allium species such as onions and leeks.[1][2] Initially misidentified, its structure has been revised and confirmed as 2-(2'-hydroxyethyl)-4-methoxy-5-methyl-6-(3''-methyl-2''-butenyloxy)-2,3-dihydro-1H-isoindol-1-one, an isoindoline derivative.[3][4][5] As a secondary metabolite, this compound plays a role in the pathogenicity of the fungus by inducing symptoms like leaf necrosis and inhibiting plant growth.[2][6] While its general phytotoxic effects are established, the precise molecular mechanism of action and the specific signaling pathways it triggers in plant cells are not yet fully elucidated in published literature. This guide synthesizes the available quantitative data, provides detailed experimental protocols for its study, and presents a hypothetical model for its mechanism of action based on the known effects of similar fungal phytotoxins.

Quantitative Biological Activity of this compound

Quantitative data on the phytotoxic effects of pure this compound is limited. Most studies have utilized partially purified toxin extracts from Alternaria porri cultures, which contain a mixture of metabolites. The available data is summarized below for comparative analysis.

Table 1: Summary of Quantitative Phytotoxicity Data

| Toxin Preparation | Plant Species | Assay Type | Concentration | Observed Effect | Reference |

| Pure this compound | Lettuce (Lactuca sativa) | Seedling Growth Assay | 10 µg/mL | Inhibition of shoot and root growth | [4] |

| Crude Toxin Extract | Onion (Allium cepa 'Bellary Red') | Seed Germination Assay | 50 ppm | 16.19% inhibition of seed germination | [7] |

| Crude Toxin Extract | Onion (Allium cepa 'Bellary Red') | Seed Germination Assay | 1000 ppm | 56.17% inhibition of seed germination | [7] |

| Crude Toxin Extract | Onion (Allium cepa 'Bellary Red') | Seed Germination Assay | 2000 ppm | 86.79% inhibition of seed germination | [7] |

| Crude Toxin Extract | Onion (Allium cepa 'Arka Kalyan') | Seed Germination Assay | 50 ppm | 7.86% inhibition of seed germination | [7] |

| Crude Toxin Extract | Onion (Allium cepa 'Arka Kalyan') | Seed Germination Assay | 2000 ppm | 65.13% inhibition of seed germination | [7] |

| Crude Toxin Extract | Onion (Allium cepa 'Bellary Red') | Seedling Growth Assay | 2000 ppm | 26.67% shoot inhibition; 52.98% root inhibition | [7] |

| Crude Toxin Extract | Onion (Allium cepa 'Arka Kalyan') | Seedling Growth Assay | 2000 ppm | 28.15% shoot inhibition; 42.19% root inhibition | [7] |

Hypothetical Mechanism of Action and Signaling

The specific molecular targets of this compound have not been identified. However, based on its amphiphilic structure and the action of many other non-host-specific toxins, a plausible mechanism involves the disruption of plasma membrane integrity. This primary disruption can initiate a cascade of secondary events leading to cell death.

This proposed pathway involves:

-

Membrane Interaction: this compound intercalates into the plant cell's plasma membrane, altering its physical properties like fluidity and permeability.

-

Loss of Integrity: This leads to compromised membrane function, causing leakage of ions and metabolites.

-

Oxidative Stress: The cellular stress and ion imbalance can trigger the production of Reactive Oxygen Species (ROS), leading to oxidative damage of lipids, proteins, and nucleic acids.

-

Cellular Collapse: The cumulative damage results in metabolic disruption, cessation of growth, and ultimately, necrotic cell death, which manifests as the characteristic disease symptoms.

Caption: Hypothetical signaling cascade for this compound phytotoxicity.

Experimental Protocols

Protocol for Extraction and Partial Purification of A. porri Toxins

This protocol is adapted from the methodology described by Bhaskaran and Kandaswamy (1978) and is suitable for obtaining a concentrated toxin extract for bioassays.[8]

Materials:

-

Pure culture of Alternaria porri

-

Potato Dextrose Broth (PDB)

-

250 mL Erlenmeyer flasks

-

Sterile 1 cm cork borer or scalpel

-

Incubator (27 ± 1°C)

-

Cheesecloth or muslin cloth

-

Centrifuge and centrifuge tubes

-

Acetone (reagent grade)

-

1-Butanol (reagent grade)

-

Diethyl ether (reagent grade)

-

Rotary evaporator or water bath (40°C)

-

Sterile water

Methodology:

-

Fungal Culture: Dispense 50 mL of PDB into each 250 mL conical flask and sterilize. Inoculate each flask with a 1 cm disc from the periphery of a 7-day-old A. porri culture grown on Potato Dextrose Agar (PDA).

-

Incubation: Incubate the flasks at 27 ± 1°C for 10-14 days in stationary culture to allow for toxin production.

-

Filtration: After incubation, filter the culture broth through 2-3 layers of sterile cheesecloth to separate the mycelial mat from the culture filtrate.

-

Acetone Precipitation: To the filtrate, gradually add two volumes of cold acetone while stirring constantly to precipitate proteins and larger molecules. Allow the mixture to stand overnight at 4°C.

-

Centrifugation: Centrifuge the mixture at 2000 rpm for 10 minutes. Discard the pellet and collect the supernatant.

-

Solvent Evaporation: Remove the acetone from the supernatant using a rotary evaporator or a hot water bath set to 40°C. Reduce the remaining aqueous solution to approximately 1/5th of the original filtrate volume.

-

Butanol Extraction: Extract the aqueous concentrate three times with equal volumes of water-saturated 1-butanol. Combine the butanol phases and discard the aqueous phase.

-

Drying: Evaporate the combined butanol phase to complete dryness using a rotary evaporator at 40°C.

-

Purification Wash: Dissolve the dried residue in 100 mL of sterile water. Extract this solution twice with equal volumes of diethyl ether. Discard the ether phases.

-

Final Product: Take the final aqueous phase to dryness in a water bath. The resulting crystalline brown powder is the partially purified toxin extract. Store in a sterile, airtight container at 4°C.

Caption: Experimental workflow for this compound extraction.

Protocol for Seed Germination and Root Growth Phytotoxicity Assay

This bioassay determines the phytotoxic effect of this compound by measuring its impact on seed germination and early seedling development.

Materials:

-

Partially purified or pure this compound

-

Sterile distilled water (for control and dilutions)

-

Seeds of a sensitive indicator species (e.g., lettuce, onion 'Bellary Red')

-

Sterile Petri dishes (9 cm diameter)

-

Sterile filter paper (Whatman No. 1 or equivalent)

-

Pipettes

-

Growth chamber or incubator with controlled light and temperature (e.g., 25°C, 16:8h light:dark cycle)

-

Calipers or a ruler for measurement; image analysis software is recommended.

Methodology:

-

Prepare Toxin Solutions: Create a stock solution of the toxin extract in sterile distilled water. Perform a serial dilution to prepare a range of test concentrations (e.g., 10, 50, 100, 500, 1000, 2000 ppm). Use sterile distilled water as the negative control.

-

Prepare Petri Dishes: Place two layers of sterile filter paper into each sterile Petri dish.

-

Plating: Arrange a set number of seeds (e.g., 20-30) evenly on the filter paper in each dish. Prepare at least three replicate dishes for each concentration and the control.

-

Treatment Application: Add a fixed volume (e.g., 5 mL) of the corresponding toxin dilution or control water to each dish, ensuring the filter paper is saturated but not flooded.

-

Incubation: Seal the Petri dishes with paraffin film to prevent evaporation and place them in a growth chamber under controlled conditions for a defined period (e.g., 3-5 days).

-

Data Collection:

-

Germination Rate: After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

-

Root and Shoot Length: Carefully measure the root length (from the coleoptile to the root tip) and shoot length of each germinated seedling.

-

-

Data Analysis:

-

Calculate the percentage of germination for each replicate.

-

Calculate the average root and shoot length for each replicate.

-

Calculate the percent inhibition of germination and growth for each toxin concentration relative to the control using the formula: % Inhibition = [ (Control_Value - Treatment_Value) / Control_Value ] * 100

-

Plot dose-response curves and determine IC50 values if possible.

-

Caption: Experimental workflow for a phytotoxicity bioassay.

Conclusion and Future Directions

This compound, an isoindoline phytotoxin from Alternaria porri, is an active inhibitor of plant germination and growth. While its role in the purple blotch disease of Allium crops is evident, the specific details of its biological activity remain an important area for future research. The primary knowledge gap is the absence of an elucidated molecular mechanism of action.

Future research should prioritize:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening of resistant mutants to identify the primary cellular binding partner(s) of this compound.

-

Membrane Interaction Studies: Employing biophysical methods like fluorescence spectroscopy, patch-clamping, or model lipid bilayers to confirm and characterize the toxin's interaction with the plasma membrane.

-

Signaling Pathway Analysis: Investigating downstream cellular responses, including measuring changes in intracellular calcium levels, ROS production, and the activation of specific stress-related kinases or transcription factors following this compound exposure.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to determine the key functional groups responsible for its phytotoxicity, which could aid in the development of novel, targeted herbicides or antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytotoxic Secondary Metabolites from Fungi [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. alternaria blight alternaria: Topics by Science.gov [science.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

Porritoxin's Role in Plant Pathogenesis: An In-depth Technical Guide

Abstract

Porritoxin, a phytotoxic secondary metabolite produced by the fungus Alternaria porri, is a key virulence factor in the development of purple blotch disease in Allium species, most notably onions (Allium cepa). This disease poses a significant threat to onion cultivation worldwide, leading to substantial crop losses. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's involvement in plant pathogenesis. It details the quantifiable phytotoxic effects of A. porri toxins on host plants, presents standardized experimental protocols for their evaluation, and outlines the current knowledge gaps regarding the specific molecular mechanisms of action. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of plant pathology, mycology, and agricultural drug development. A critical point highlighted is that while the pathogenic effects of crude toxin extracts are established, the precise molecular target and signaling pathways specifically disrupted by this compound remain to be elucidated.

Introduction

Alternaria porri is the causal agent of purple blotch, a destructive disease of onion and other Allium crops. The pathogenesis of A. porri is intricately linked to its production of phytotoxins, among which this compound is a significant component. These toxins are instrumental in overcoming host defenses and inducing the characteristic disease symptoms. An understanding of the role and mechanism of this compound is therefore fundamental for the development of effective disease management strategies. This guide synthesizes the available research on the phytotoxic effects of A. porri toxins, provides detailed experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's role in plant disease.

Pathogenic Effects of Alternaria porri Toxins

The partially purified toxin mixture from A. porri, containing this compound, demonstrates significant phytotoxicity, leading to the manifestation of purple blotch disease symptoms. The primary pathogenic effects observed in host plants are:

-

Inhibition of Seed Germination: The toxin has been shown to impede the germination of onion seeds in a dose-dependent manner.

-

Retardation of Seedling Growth: A notable inhibition of both root and shoot elongation in onion seedlings is a key phytotoxic effect, which can severely impact crop establishment.

-

Induction of Necrosis: Foliar application of the toxin leads to the development of necrotic lesions on leaves, a hallmark symptom of purple blotch disease.

Quantitative Data on Phytotoxicity

The phytotoxic effects of partially purified toxin extracts from A. porri have been quantified in bioassays. The following tables present data on the impact of different toxin concentrations on two onion varieties: Bellary Red (susceptible) and Arka Kalyan (less susceptible).

Table 1: Effect of A. porri Toxin on Seed Germination of Onion Varieties

| Toxin Concentration (ppm) | Bellary Red (% Inhibition) | Arka Kalyan (% Inhibition) |

| 2000 | 86.79 | 65.13 |

| 1000 | Not Reported | 56.17 |

| 500 | Not Reported | Not Reported |

| 250 | Not Reported | Not Reported |

| 100 | Not Reported | Not Reported |

| 50 | 16.19 | 7.86 |

Table 2: Effect of A. porri Toxin on Seedling Growth of Onion Varieties

| Toxin Concentration (ppm) | Bellary Red - Shoot Inhibition (%) | Bellary Red - Root Inhibition (%) | Arka Kalyan - Shoot Inhibition (%) | Arka Kalyan - Root Inhibition (%) |

| 2000 | 26.67 | 52.98 | 28.15 | 42.19 |

Table 3: Disease Severity on Onion Seedlings after Foliar Application of A. porri Toxin

| Toxin Concentration (ppm) | Bellary Red (Percent Disease Index) | Arka Kalyan (Percent Disease Index) |

| 2000 | 50.67 | 42.00 |

Experimental Protocols

This section provides detailed methodologies for the extraction of toxins from A. porri and for conducting bioassays to evaluate their phytotoxicity.

Toxin Extraction and Partial Purification

-

Fungal Inoculation and Growth: A pure culture of Alternaria porri is inoculated into 250 ml flasks containing 50 ml of sterile Potato Dextrose Broth (PDB).

-

Incubation for Toxin Production: The inoculated flasks are incubated at 27 ± 1°C for a period of 10 days to facilitate fungal growth and the secretion of toxins into the broth.

-

Separation of Mycelia: The fungal mycelial mats are separated from the culture broth by filtration through a sterile cheesecloth, followed by filtration through Whatman No. 1 filter paper to obtain a cell-free culture filtrate.

-

Partial Purification: The cell-free filtrate, containing the crude toxin mixture, can be partially purified. While specific protocols for this compound purification are not widely detailed, standard methods would involve solvent extraction (e.g., with ethyl acetate) followed by chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

Seed Germination and Seedling Growth Bioassay

-

Preparation of Toxin Solutions: A range of toxin concentrations (e.g., 50, 100, 250, 500, 1000, 2000 ppm) are prepared by diluting the partially purified toxin stock in sterile distilled water.

-

Seed Treatment: Onion seeds are surface-sterilized and then soaked in the various toxin dilutions for a defined duration. A control group of seeds is soaked in sterile distilled water.

-

Incubation Conditions: The treated seeds are placed on sterile, moist blotter paper within petri dishes and incubated under controlled environmental conditions (e.g., 25 ± 1°C, with a 12-hour photoperiod).

-

Data Collection and Analysis:

-

The percentage of seed germination is recorded at regular intervals over 7 to 10 days.

-

After 10 days, the shoot and root lengths of the resulting seedlings are measured.

-

The percentage of inhibition for each parameter is calculated relative to the control group.

-

Detached Leaf Bioassay

-

Leaf Collection and Preparation: Healthy, mature leaves are excised from 25-day-old onion seedlings. The detached leaves are then surface-sterilized.

-

Application of Toxin: A small aliquot (e.g., 10 µl) of each toxin dilution is applied to the surface of the detached leaves. Sterile distilled water is used as a control.

-

Incubation: The treated leaves are placed in a humid chamber, such as a petri dish containing moist filter paper, and incubated at 25°C with a 12-hour photoperiod.

-

Evaluation of Symptoms: The leaves are monitored daily for the appearance and development of necrotic lesions. The diameter of these lesions is measured after 3 to 5 days to quantify the extent of tissue damage.

Visualizations

Experimental Workflow

Caption: Workflow for A. porri toxin extraction and subsequent bioassays.

Hypothetical Signaling Pathway for this compound Action

Caption: A hypothetical signaling pathway for the phytotoxic action of this compound.

Disclaimer: The molecular components and interactions depicted in this pathway are based on a generalized model of phytotoxin action. The specific molecular target and signaling cascade for this compound have not yet been experimentally elucidated.

Conclusion and Future Research Directions

This compound is a key pathogenic determinant in the development of purple blotch disease of onion. The available evidence clearly demonstrates its phytotoxic effects, which contribute to the economically significant damage caused by Alternaria porri. However, a significant gap persists in our understanding of the molecular basis of its toxicity.

To advance the development of targeted and effective disease control measures, future research efforts should be directed towards:

-

Identification of the Molecular Target(s): The primary research imperative is to identify the specific cellular components (e.g., enzymes, receptor proteins) with which this compound interacts to exert its toxic effects.

-

Elucidation of Signaling Pathways: A detailed investigation of the intracellular signaling cascades that are either activated or suppressed by this compound is essential for a complete understanding of its mode of action.

-

Structure-Activity Relationship Studies: The synthesis and bio-evaluation of this compound analogs will be valuable for identifying the specific chemical features essential for its phytotoxicity, which can inform the design of novel fungicides.

A deeper molecular understanding of this compound's role in plant pathogenesis will undoubtedly pave the way for innovative strategies to mitigate the impact of purple blotch disease and ensure the sustainability of onion production.

The Enigmatic Potential of Porritoxin in Cancer Chemoprevention: A Scoping Review

A comprehensive review of existing scientific literature reveals a significant gap in the investigation of Porritoxin as a potential cancer chemopreventive agent. At present, there is a notable absence of published studies detailing its mechanism of action, relevant signaling pathways, or any quantitative data related to its efficacy in cancer models. The primary research available focuses on the total synthesis and structural confirmation of the this compound molecule.

Given the lack of specific data on this compound, this guide will pivot to a broader, yet highly relevant topic: Phytochemicals as a source of potential cancer chemopreventive agents . This will serve as a framework for the type of in-depth analysis required for any novel compound, and will utilize examples of other well-researched phytochemicals to illustrate the core requirements of a technical whitepaper for researchers, scientists, and drug development professionals.

Introduction to Phytochemicals in Cancer Chemoprevention

Cancer chemoprevention is a strategy that employs natural or synthetic agents to prevent, suppress, or reverse the development of invasive cancer.[1][2][3][4] Phytochemicals, the vast array of bioactive compounds produced by plants, have emerged as a promising reservoir for such agents. These molecules often possess pleiotropic effects, targeting multiple pathways involved in carcinogenesis, including the induction of apoptosis, inhibition of cell proliferation, and modulation of inflammatory and angiogenic processes.[1]

This guide will explore the methodologies used to evaluate the chemopreventive potential of phytochemicals, present illustrative data from existing research, and visualize key cellular pathways and experimental workflows.

Quantitative Data on Phytochemical Efficacy

The initial assessment of a potential chemopreventive agent involves quantifying its cytotoxic and anti-proliferative effects on cancer cells. This data is crucial for determining dosage, assessing selectivity, and comparing efficacy across different cell lines and compounds. While no such data exists for this compound, the following table summarizes representative quantitative data for other phytochemicals to illustrate standard metrics.

| Phytochemical | Cancer Cell Line | Assay Type | Metric | Value | Reference |

| Formononetin | Ovarian Cancer (OV90, ES2) | Proliferation Assay | IC50 | Not Specified | [5] |

| Formononetin | Breast Cancer (MCF-7) | Apoptosis Assay | Apoptosis Induction | Dose-dependent increase | [5] |

| Esculetin | Laryngeal Cancer Xenograft | In vivo tumor growth | Tumor Weight Reduction | Dose-dependent decrease | [6] |

| Fraxetin | Glioblastoma (U251) | In vivo tumor growth | Tumor Volume Reduction | Significant decrease | [6] |

| Pyr-1 | Leukemia (CEM, HL-60) | Cytotoxicity Assay | CC50 | Favorable selective cytotoxicity | [7] |

Note: IC50 (half maximal inhibitory concentration) and CC50 (half maximal cytotoxic concentration) are common metrics to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the chemopreventive properties of a novel phytochemical agent.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of a phytochemical on the metabolic activity and viability of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The phytochemical is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for specific time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis (programmed cell death) by a phytochemical.

Methodology:

-

Cell Treatment: Cells are treated with the phytochemical at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and for PI to enter late apoptotic or necrotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

-

Data Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induction.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding the mechanism of action of a chemopreventive agent.

Signaling Pathway: Phytochemical-Induced Apoptosis

Many phytochemicals exert their anti-cancer effects by inducing apoptosis. The diagram below illustrates a generalized intrinsic apoptosis pathway that can be activated by a phytochemical.

References

- 1. The Role of Nutraceuticals in Chemoprevention and Chemotherapy and Their Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Chemoprevention: A Strategic Approach Using Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer chemoprevention: a rapidly evolving field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early Research on Emodin as an Inhibitor of Epstein-Barr Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on emodin, a natural anthraquinone derivative, and its inhibitory effects on the Epstein-Barr virus (EBV). The document synthesizes key findings on emodin's mechanism of action, presents quantitative data from various studies, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of EBV and the development of antiviral therapeutics.

Introduction to Emodin and Epstein-Barr Virus

The Epstein-Barr virus, a ubiquitous human herpesvirus, is associated with several malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma.[1] The virus exists in two states: a latent phase and a lytic phase, the latter being responsible for viral replication and spread.[2] The switch from latency to the lytic cycle is a critical process for viral propagation and a potential target for antiviral therapies.

Emodin, a compound found in the roots and rhizomes of various plants, including Polygonum cuspidatum, has been investigated for its broad-spectrum antiviral activities.[3] Early research has identified emodin as a potent inhibitor of the EBV lytic cycle, suggesting its potential as a therapeutic agent against EBV-associated diseases.[4][5]

Quantitative Data on Emodin's Anti-EBV Activity

The inhibitory effects of emodin on various aspects of the EBV lytic cycle have been quantified in several studies. The following tables summarize the key effective concentration (EC₅₀) and inhibitory concentration (IC₅₀) values.

Table 1: EC₅₀ Values of Emodin for Inhibition of EBV Lytic Protein Expression and DNA Replication

| Target | Cell Line | EC₅₀ | Reference |

| Immediate-Early Proteins (Rta, Zta) | P3HR1 | 4.83 µg/mL (17.87 µM) | [4][6] |

| Rta Protein | P3HR1 | 5.2 µg/mL | [6] |

| Zta Protein | P3HR1 | 4.5 µg/mL | [6] |

| Early Antigen-Diffuse (EA-D) | P3HR1 | 4.8 µg/mL | [6] |

| EBV DNA Replication | P3HR1 | 1.2 µg/mL (4.4 µM) | [6] |

Table 2: IC₅₀ and Cytotoxic Concentration (CC₅₀) Values of Emodin

| Parameter | Cell Line | IC₅₀ / CC₅₀ | Reference |

| EBV DNase Activity | - | 31 µM | [7] |

| Cytotoxicity (CC₅₀) | TW01 (NPC) | 50 µM | [7] |

| Cytotoxicity (CC₅₀) | NA (EBV+ NPC) | 89 µM | [7] |

| Cytotoxicity (CC₅₀) | TW01 | 31 µM | [8] |

| Cytotoxicity (CC₅₀) | NA (EBV+) | 79 µM | [8] |

| Cytotoxicity (CC₅₀) | HONE-1 | 58 µM | [8] |

| Cytotoxicity (CC₅₀) | HA (EBV+) | 65 µM | [8] |

Mechanism of Action

Early research indicates that emodin inhibits the EBV lytic cycle by targeting the initial stages of viral reactivation. The primary mechanism involves the suppression of the two immediate-early (IE) genes, BZLF1 and BRLF1, which encode the transcriptional activators Zta and Rta, respectively.[9][10] These two proteins are critical for initiating the cascade of lytic gene expression.[4]

Emodin's inhibitory effect on the promoters of BZLF1 (Zp) and BRLF1 (Rp) is mediated, at least in part, by its ability to suppress the expression of the transcription factor Sp1.[9] The Sp1 binding region within the Zta promoter has been identified as important for this emodin-triggered repression.[9]

Furthermore, emodin has been shown to inhibit the activity of EBV DNase, an enzyme crucial for viral genome replication and virion production.[7] By targeting these early and essential components of the lytic cycle, emodin effectively blocks the production of new viral particles.[5][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in early research on emodin and EBV.

4.1. Cell Culture and Lytic Cycle Induction

-

Cell Lines: EBV-positive Burkitt's lymphoma cell lines (e.g., P3HR1) and EBV-positive nasopharyngeal carcinoma cell lines (e.g., NA, HA) are commonly used.[6][8] Their EBV-negative parental lines (e.g., TW01, HONE-1) serve as controls.[8]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

Lytic Cycle Induction: To study the effects of emodin on the lytic cycle, latent EBV is reactivated. A common method is to treat the cells with a combination of a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 40 ng/mL), and a histone deacetylase inhibitor, like sodium butyrate (SB) (e.g., 3 mM), for 24 to 48 hours.[8]

4.2. Western Blot Analysis for EBV Lytic Proteins

This protocol is used to detect and quantify the expression of specific EBV lytic proteins.

-

Cell Treatment: Seed cells (e.g., 3 x 10⁶ P3HR1 cells) and allow them to attach for 24 hours. Pre-treat the cells with varying concentrations of emodin for 1 hour before inducing the lytic cycle with TPA and SB.[4][8]

-

Cell Lysis: After 24-48 hours of induction, harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for EBV lytic proteins (e.g., anti-Zta, anti-Rta, anti-EA-D) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

4.3. Real-Time Quantitative PCR (qPCR) for EBV DNA Replication

This method quantifies the amount of viral DNA to assess the effect of emodin on EBV replication.

-

Cell Treatment: Treat P3HR1 cells with different concentrations of emodin prior to lytic induction with TPA and SB for 48 hours.[6]

-

DNA Extraction: Isolate total DNA from the treated cells using a commercial DNA extraction kit.

-

qPCR:

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers specific for a late EBV gene (e.g., BALF5, which encodes the viral DNA polymerase), and the extracted DNA.[8]

-

Use primers for a cellular gene (e.g., β-actin or GAPDH) for normalization.

-

Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis: Calculate the relative amount of EBV DNA using the comparative Ct (ΔΔCt) method.

4.4. Flow Cytometry for Lytic Protein Expression

This technique is used to quantify the percentage of cells expressing EBV lytic proteins.

-

Cell Treatment: Treat cells with emodin and induce the lytic cycle as described previously.

-

Cell Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde. Permeabilize the cells with a saponin-based buffer.

-

Immunostaining: Incubate the permeabilized cells with a primary antibody against an EBV lytic protein (e.g., anti-EA-D) followed by a fluorescently labeled secondary antibody.

-

Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of fluorescently positive cells.

4.5. Reporter Gene Assay for Promoter Activity

This assay measures the effect of emodin on the activity of the BZLF1 and BRLF1 promoters.

-

Plasmid Construction: Clone the promoter regions of BZLF1 (Zp) and BRLF1 (Rp) into a luciferase reporter vector.

-

Transfection: Transfect the reporter plasmids into EBV-negative (e.g., TW01) or EBV-positive (e.g., NA) cells.[8]

-

Cell Treatment: After 24 hours, treat the transfected cells with emodin and/or lytic inducers (TPA + SB).

-

Luciferase Assay: After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer. Normalize the results to a co-transfected control plasmid (e.g., a β-galactosidase expression vector).

Signaling Pathways and Visualizations

Emodin's inhibitory effect on the EBV lytic cycle is linked to its modulation of cellular signaling pathways that are known to regulate EBV reactivation. Emodin has been reported to inhibit the activation of p38 MAPK, ERK, and JNK signaling pathways.[1][6] These pathways are known to activate transcription factors like AP-1 and ATF1, which in turn can activate the promoters of the EBV immediate-early genes BZLF1 and BRLF1.[1][6]

Below are Graphviz diagrams illustrating the proposed signaling pathway of emodin's action and a typical experimental workflow.

Caption: Proposed signaling pathway for Emodin's inhibition of the EBV lytic cycle.

Caption: General experimental workflow for studying Emodin's effect on EBV.

Conclusion

Early research has established emodin as a promising inhibitor of the Epstein-Barr virus lytic cycle. Its mechanism of action, centered on the suppression of immediate-early gene expression and key viral enzymes, provides a solid foundation for further investigation. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon these initial findings. Future studies may focus on elucidating the finer details of its interaction with cellular signaling pathways, its efficacy in in vivo models, and its potential for clinical application in the treatment of EBV-associated diseases.

References

- 1. Novel Therapeutics for Epstein–Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising Role of Emodin as Therapeutics to Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Epstein-Barr Virus Lytic Cycle by an Ethyl Acetate Subfraction Separated from Polygonum cuspidatum Root and Its Major Component, Emodin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Promising Role of Emodin as Therapeutics to Against Viral Infections [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Screening and identification of emodin as an EBV DNase inhibitor to prevent its biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Emodin Inhibits EBV Reactivation and Represses NPC Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Epstein-Barr virus lytic cycle by an ethyl acetate subfraction separated from Polygonum cuspidatum root and its major component, emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emodin Inhibits EBV Reactivation and Represses NPC Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Revised Structure of Porritoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porritoxin, a phytotoxin produced by the fungus Alternaria porri, has been a subject of chemical and biological interest. Initially assigned a unique benzoxazocine skeleton, its structure was later revised to an isoindolinone framework based on extensive spectroscopic analysis and confirmed by total synthesis. This guide provides an in-depth overview of the revised chemical structure of this compound, including its isolation, structural elucidation, total synthesis, and biological activity. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in natural product chemistry, phytopathology, and drug discovery.

Introduction

Alternaria porri, the causative agent of black spot disease in commercially important plants like stone-leek and onion, produces a variety of secondary metabolites, including the phytotoxin this compound[1]. The initial structural assignment of this compound in 1992 proposed a novel benzoxazocine skeleton. However, discrepancies in spectroscopic data led to a re-investigation. In 2002, through detailed 2D NMR analysis, the structure was conclusively revised to 2-(2'-hydroxyethyl)-4-methoxy-5-methyl-6-(3''-methyl-2''-butenyloxy)-2,3-dihydro-1H-isoindol-1-one[2][3]. This revision was subsequently confirmed by independent total syntheses[4][5]. This document outlines the key scientific evidence and methodologies that established the correct chemical structure of this compound.

Structural Revision

The journey to the correct structure of this compound is a compelling case study in natural product characterization. The initial structural hypothesis was challenged by comparative analysis of its NMR spectra with related isoindolinone-containing metabolites.

From Benzoxazocine to Isoindolinone

The originally proposed structure (1) and the revised, correct structure (2) of this compound are shown below. The key difference is the core scaffold: an eight-membered benzoxazocine ring versus a five-membered isoindolinone ring.

References

- 1. chromsoc.jp [chromsoc.jp]

- 2. Reinvestigation of structure of this compound, a phytotoxin of Alternaria porri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phytotoxicity of Porritoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porritoxin, a phytotoxin produced by the fungal pathogen Alternaria porri, is a key factor in the development of purple blotch disease in Allium species. This technical guide provides an in-depth analysis of the phytotoxic properties of this compound, consolidating available quantitative data, detailing experimental methodologies for its study, and visualizing its proposed mechanism of action. Understanding the molecular underpinnings of this compound's phytotoxicity is crucial for the development of effective disease management strategies and may offer insights for the development of novel herbicides or other bioactive compounds.

Introduction

Alternaria porri is a pathogenic fungus responsible for significant yield losses in onion, garlic, and other Allium crops worldwide. The pathogen's virulence is, in part, attributed to the secretion of phytotoxic secondary metabolites, among which this compound is a prominent example. Structurally, this compound is an isoindoline derivative, a class of compounds known for their diverse biological activities. This guide focuses on the specific phytotoxic effects of this compound, distinguishing its activity from the broader toxicological profile of crude A. porri extracts.

Quantitative Phytotoxicity Data

The phytotoxic effects of this compound and its analogues have been quantified in seedling growth assays. The following tables summarize the available data, presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance required to inhibit a biological process by 50%.

Table 1: Phytotoxicity of this compound and Related Compounds on Lettuce (Lactuca sativa)

| Compound | IC50 (µg/mL) | Molar Concentration (µM) |

| This compound | 1.0 | 3.27 |

| This compound sulfonic acid | >100 | >261 |

| Zinniol | 0.8 | 2.46 |

Table 2: Phytotoxicity of this compound and Related Compounds on Stone Leek (Allium fistulosum var. caespitosum)

| Compound | IC50 (µg/mL) | Molar Concentration (µM) |

| This compound | 1.0 | 3.27 |

| This compound sulfonic acid | >100 | >261 |

| Zinniol | 1.0 | 3.07 |

Data sourced from Horiuchi et al., 2003.

Proposed Mechanism of Action

While the precise molecular targets of this compound are still under investigation, research on the structurally related phytotoxin, Zinniol, provides significant clues. Studies have shown that Zinniol stimulates the influx of calcium ions (Ca2+) into plant protoplasts[1]. This disruption of calcium homeostasis is a common mechanism for many phytotoxins and can trigger a cascade of downstream events leading to cell death.

Based on this evidence, a hypothetical signaling pathway for this compound-induced phytotoxicity is proposed:

This proposed pathway suggests that this compound may bind to and/or modulate calcium channels in the plant cell's plasma membrane, leading to an uncontrolled influx of Ca2+ into the cytosol. This increase in cytosolic Ca2+ can then trigger downstream stress responses, including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase-like proteases, ultimately culminating in programmed cell death (PCD) and the visible symptoms of phytotoxicity.

Experimental Protocols